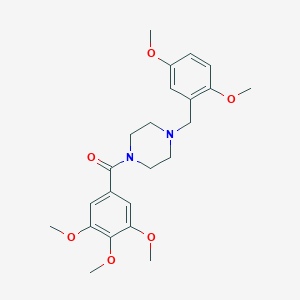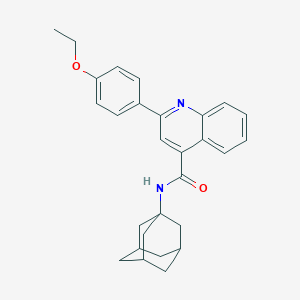![molecular formula C20H18O5 B442781 Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B442781.png)
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C20H18O5 and a molecular weight of 338.35392 g/mol This compound is characterized by a phenyl group attached to a furoate moiety through an ethoxyphenoxy methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-ethoxyphenoxy)methyl]-2-furoic acid with phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Aplicaciones Científicas De Investigación
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 5-[(4-methoxyphenoxy)methyl]-2-furoate: Similar structure with a methoxy group instead of an ethoxy group.
Phenyl 5-[(4-hydroxyphenoxy)methyl]-2-furoate: Contains a hydroxy group in place of the ethoxy group.
Phenyl 5-[(4-chlorophenoxy)methyl]-2-furoate: Features a chloro group instead of an ethoxy group.
Uniqueness
Phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate is unique due to its specific ethoxyphenoxy methyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C20H18O5 |
|---|---|
Peso molecular |
338.4g/mol |
Nombre IUPAC |
phenyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H18O5/c1-2-22-15-8-10-16(11-9-15)23-14-18-12-13-19(24-18)20(21)25-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |
Clave InChI |
JGWWRLUEQAUIEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B442698.png)
![4-({3-[4-(Acetyloxy)-3-chloro-5-methoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-chloro-6-methoxyphenyl acetate](/img/structure/B442699.png)
![2-(4-Bromophenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B442701.png)


![N~1~-{2-[(CYCLOPENTYLCARBONYL)AMINO]-5-METHYLPHENYL}-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B442709.png)
![4-[(4-tert-butylphenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B442711.png)
![3,4,5-trimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B442712.png)
![9,9-Dimethyl-5-propanoyl-6-(2-sec-butoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442714.png)

![N-{8-[(1,3-benzodioxol-5-ylcarbonyl)amino]octyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B442716.png)

![3-[(1-Naphthyloxy)methyl]benzoic acid](/img/structure/B442719.png)
![1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}-3-methylpiperidine](/img/structure/B442720.png)
